(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
CAS No.:
Cat. No.: VC13619376
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
| Standard InChI Key | GSSIZLVUEGJKBB-STQMWFEESA-N |
| Isomeric SMILES | C1CNC[C@@H]2[C@H]1N(C2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[4.2.0]octane core, a fused bicyclic system comprising a seven-membered ring fused to a four-membered ring. The stereochemistry at the 1 and 6 positions is specified as S, conferring distinct spatial orientation to the molecule . The benzyloxycarbonyl (Cbz) group at position 7 acts as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations .
IUPAC Name: Benzyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Molecular Formula: C₁₄H₁₈N₂O₂
Molecular Weight: 246.30 g/mol
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.30 g/mol | |
| CAS Number | 1932306-72-3 | |
| Density | ~1.2 g/cm³ (estimated) | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Synthetic Methodologies
Stereoselective Synthesis
The synthesis of (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves multi-step sequences emphasizing stereocontrol. A representative route includes:
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Ring-Closing Metathesis: Formation of the bicyclo[4.2.0]octane scaffold via Grubbs catalyst-mediated cyclization .
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Cbz Protection: Introduction of the benzyloxycarbonyl group using benzyl chloroformate under basic conditions .
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Resolution of Stereoisomers: Chiral chromatography or enzymatic resolution ensures the desired (1S,6S) configuration .
Solvothermal Approaches
Recent advancements utilize solvothermal conditions (e.g., ethylene glycol at 140°C) to enhance yield and purity. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed as a base in analogous syntheses of iodobismuthates, suggesting adaptability for diazabicyclo systems .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Source |
|---|---|---|---|---|
| Ring-Closing Metathesis | 65–70 | 95 | Stereochemical control | |
| Solvothermal | 70–75 | 98 | High-temperature optimization | |
| Enzymatic Resolution | 50–60 | 99 | Cost and scalability |
Applications in Medicinal Chemistry
Drug Discovery
The rigid bicyclic framework and Cbz group make this compound a versatile scaffold for:
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Enzyme Inhibition: Mimics transition states in protease inhibitors (e.g., HIV-1 protease) .
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Receptor Modulation: Bicyclic amines exhibit affinity for G protein-coupled receptors (GPCRs), particularly in neurological disorders .
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Prodrug Development: The Cbz group facilitates targeted delivery, with cleavage in vivo by carboxylesterases .
| Supplier | Purity (%) | Quantity | Price (USD) | Source |
|---|---|---|---|---|
| Apollo Scientific | 98 | 250 mg | 802 | |
| SynQuest Laboratories | 97 | 1 g | 3,136 | |
| MolCore | 98 | 500 mg | 1,200 |
Research Frontiers and Challenges
Computational Modeling
Density functional theory (DFT) studies predict strong binding to the acetylcholine-binding protein (AChBP), a model for nicotinic receptors . Experimental validation is ongoing.
Scalability Issues
Current synthetic routes suffer from low yields (50–75%), driven by side reactions during bicycloformation. Flow chemistry and microwave-assisted synthesis are under investigation to address this .
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